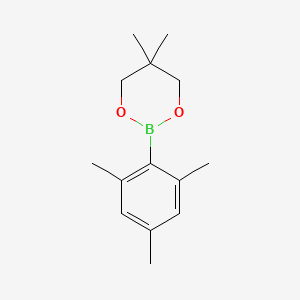

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane

Description

Properties

IUPAC Name |

5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-10-6-11(2)13(12(3)7-10)15-16-8-14(4,5)9-17-15/h6-7H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLDRNGUSKUMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465827 | |

| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-78-8 | |

| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane, a key neopentyl glycol boronate ester. This organoboron compound serves as a valuable building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, offering enhanced stability and reactivity compared to its corresponding boronic acid.[1] This guide provides a step-by-step methodology, delves into the mechanistic underpinnings of the reaction, and offers expert insights into process optimization and product purification. It is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a practical and scientifically rigorous approach to the preparation of this important synthetic intermediate.

Introduction: The Significance of Neopentyl Boronate Esters

Organoboron compounds are indispensable tools in contemporary organic chemistry.[2] Their versatility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[2] While boronic acids are the traditional coupling partners in these reactions, they can be prone to side reactions such as protodeboronation and trimerization to form boroxines.

To circumvent these stability issues, boronic acids are often converted into more robust boronate esters.[3] The use of diols like neopentyl glycol (2,2-dimethylpropane-1,3-diol) to form cyclic boronate esters, such as the target molecule this compound, offers several advantages. The resulting six-membered dioxaborinane ring provides steric protection to the boron atom, enhancing its stability towards air and moisture, and often facilitating purification by chromatography. This guide will provide a detailed protocol for the efficient synthesis of this valuable compound.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the esterification of 2,4,6-trimethylphenylboronic acid (also known as mesitylboronic acid) with neopentyl glycol. This reaction is a reversible condensation that produces water as a byproduct.

To drive the reaction to completion, it is essential to remove the water as it is formed. A common and effective method for this is azeotropic distillation using a Dean-Stark apparatus. The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or benzene. As the mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap. The denser water separates and is collected at the bottom of the trap, while the lighter, water-immiscible solvent is returned to the reaction flask. This continuous removal of water shifts the equilibrium towards the formation of the desired boronate ester.

The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of neopentyl glycol on the electrophilic boron atom of the mesitylboronic acid, followed by the elimination of water.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2,4,6-Trimethylphenylboronic acid | >95% | Major Chemical Supplier |

| Neopentyl glycol | 99% | Major Chemical Supplier |

| Toluene | Anhydrous | Major Chemical Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier |

| Round-bottomed flask (500 mL) | - | Standard Laboratory Glassware |

| Dean-Stark apparatus | - | Standard Laboratory Glassware |

| Reflux condenser | - | Standard Laboratory Glassware |

| Magnetic stirrer and stir bar | - | Standard Laboratory Equipment |

| Heating mantle or oil bath | - | Standard Laboratory Equipment |

| Separatory funnel (500 mL) | - | Standard Laboratory Glassware |

| Rotary evaporator | - | Standard Laboratory Equipment |

| NMR spectrometer | - | Analytical Instrumentation |

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 500 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add 2,4,6-trimethylphenylboronic acid (e.g., 10.0 g, 1.0 equiv).

-

Add neopentyl glycol (1.1 equiv) to the flask.[1]

-

Add anhydrous toluene (approximately 200 mL) to the flask to create a suspension.

-

Fit the flask with a Dean-Stark trap, and fill the trap with toluene.

-

Attach a reflux condenser to the top of the Dean-Stark trap and ensure a gentle flow of cooling water.

-

-

Reaction:

-

Heat the reaction mixture to a vigorous reflux using a heating mantle or an oil bath.

-

Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is observed to be collecting in the trap (typically 1.5-3 hours). The reaction mixture should become a clear solution.[1]

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a 500 mL separatory funnel.

-

Wash the organic layer with deionized water (2 x 50 mL) to remove any unreacted neopentyl glycol. Note: Excessive washing may lead to some hydrolysis of the boronate ester.[1]

-

Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

-

Filter the drying agent by gravity filtration.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can often be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate.

-

Alternatively, if further purification is required, flash column chromatography on silica gel can be employed. Caution: Boronate esters can sometimes show strong adsorption or even decompose on silica gel. It is advisable to use a less polar eluent system (e.g., hexane/ethyl acetate mixtures) and to consider treating the silica gel with boric acid prior to use to minimize product loss.

-

Characterization

The final product should be characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound.[4]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the mesityl group (aromatic protons and methyl protons) and the neopentyl glycol backbone (methylene protons and gem-dimethyl protons).

-

¹³C NMR: The carbon NMR will show distinct resonances for the aromatic carbons, the methyl carbons of the mesityl group, and the carbons of the neopentyl glycol moiety.

-

¹¹B NMR: The boron NMR spectrum will show a single peak characteristic of a tricoordinate boron atom in a dioxaborinane ring.

Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~6.8 (s, 2H, Ar-H), 3.7 (s, 4H, -OCH₂-), 2.4 (s, 6H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 1.0 (s, 6H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic and aliphatic carbons |

| ¹¹B NMR (CDCl₃) | δ ~25-30 ppm |

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

2,4,6-Trimethylphenylboronic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Neopentyl Glycol: Causes serious eye damage.[7][8][9] Avoid contact with eyes and skin. Wear safety glasses or goggles.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation. Handle in a fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Conclusion

The synthesis of this compound via the azeotropic esterification of mesitylboronic acid and neopentyl glycol is a straightforward and efficient method for preparing this valuable synthetic intermediate. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion. Careful purification, mindful of the potential for hydrolysis, will yield a high-purity product suitable for a wide range of applications in organic synthesis, particularly as a stable and reliable coupling partner in Suzuki-Miyaura reactions.

References

-

Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. (2021). PMC - NIH. Retrieved from [Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. Retrieved from [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. (2023). PMC - NIH. Retrieved from [Link]

-

The possible esterification reaction of boric acid with glycols in alkaline medium. (n.d.). ResearchGate. Retrieved from [Link]

-

How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved from [Link]

-

Safety data sheet - Neopentyl Glycol in flakes. (n.d.). Moeller Chemie. Retrieved from [Link]

-

5,5-dimethyl-1,3-cyclohexanedione - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. Retrieved from [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. (2019). ResearchGate. Retrieved from [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (2025). ResearchGate. Retrieved from [Link]

-

Kinetics of neopentyl glycol esterification with different carboxylic acids. (n.d.). VTT Technical Research Centre of Finland. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Retrieved from [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). Organic Syntheses. Retrieved from [Link]

-

2,4,6-Trimethylbenzeneboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters. (n.d.). Reddit. Retrieved from [Link]

-

Safety Data Sheet(SDS) - Neopentyl glycol. (2022). LG Chem On. Retrieved from [Link]

-

Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. (2024). Research Square. Retrieved from [Link]

-

A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). PMC - NIH. Retrieved from [Link]

-

Generation of Aryllithium Reagents from N-Arylpyrroles Using Lithium. (2022). Kyoto University Research Information Repository. Retrieved from [Link]

-

A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

- Process for the preparation of 2-methyl-1,3-propanediol. (n.d.). Google Patents.

- Process for producing neopentyl-glycol based polyesters. (n.d.). Google Patents.

-

N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (2023). ACS Omega. Retrieved from [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2,4,6-Trimethylbenzeneboronic acid | C9H13BO2 | CID 292184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. moellerchemie.com [moellerchemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane

Introduction

5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is a specialized organoboron compound featuring a sterically encumbered mesityl (2,4,6-trimethylphenyl) group attached to a neopentyl glycol-derived boronate ester. This structure is not merely an arbitrary combination of moieties; it is a deliberate design aimed at conferring enhanced stability and modulating reactivity in one of the most powerful C-C bond-forming methodologies in modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.

Boronic acids, while immensely useful, are often prone to decomposition via pathways such as protodeboronation and trimerization into boroxines, which can complicate purification and reaction stoichiometry.[1] The conversion of a boronic acid to its corresponding boronate ester is a widely adopted strategy to mitigate these instability issues. The neopentyl glycol ester, in particular, forms a six-membered dioxaborinane ring that offers superior hydrolytic and chromatographic stability compared to the more common five-membered pinacol-derived dioxaborolane esters.[2][3]

The presence of the mesityl group, with its two ortho-methyl substituents, introduces significant steric hindrance around the boron center. This feature is critical for achieving selective couplings between sterically demanding substrates, a persistent challenge in synthetic chemistry.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and application of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, offering field-proven insights for researchers in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The defining feature of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is the robust cyclic boronate ester framework shielding the synthetically valuable mesityl group. Its core properties are derived from this unique assembly.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁BO₂ | Calculated |

| Molecular Weight | 232.13 g/mol | Calculated |

| IUPAC Name | 5,5-dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane | IUPAC Nomenclature |

| Appearance (Predicted) | White to off-white crystalline solid | Analogy to similar compounds[5] |

Stability: The Neopentyl Glycol Advantage

The exceptional stability of neopentyl glycol boronic esters is a cornerstone of their utility. This stability arises from two primary factors:

-

Steric Shielding: The gem-dimethyl groups on the C5 carbon of the dioxaborinane ring sterically hinder the approach of water or other nucleophiles to the boron center, significantly slowing the rate of hydrolysis compared to less substituted esters.[3]

-

Ring Strain: Six-membered dioxaborinane rings are generally more thermodynamically stable and less strained than their five-membered dioxaborolane (e.g., pinacol) counterparts. This inherent stability translates to greater resistance to degradation under both acidic and basic conditions.[1][3]

This enhanced stability allows for easier handling, purification via standard silica gel chromatography, and a longer shelf-life, which are significant advantages in both discovery and process chemistry settings.[6][7][8]

Handling and Storage

While significantly more stable than the parent boronic acid, proper handling and storage are crucial to maintain the integrity of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[5] This minimizes exposure to atmospheric moisture and oxygen over long-term storage.

-

Handling: As with most organoboron reagents, it should be handled in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) is required.

Spectroscopic Characterization (Predictive Analysis)

Direct experimental spectra for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane are not widely published. However, a detailed predictive analysis based on its constituent parts and data from analogous structures provides a reliable characterization guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the structure and purity of the compound.

-

¹¹B NMR: The boron nucleus is NMR active and provides critical information about its coordination state. For a trigonal planar (three-coordinate) boronic ester, a broad signal is expected in the range of δ 28-34 ppm . Upon interaction with a Lewis base (like a hydroxide during the Suzuki-Miyaura reaction), the boron becomes tetracoordinate, resulting in a significant upfield shift to δ 8-15 ppm .[9]

-

¹H and ¹³C NMR: The proton and carbon spectra will show characteristic signals for the mesityl and neopentyl glycol fragments.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Rationale / Comments |

| Neopentyl -C(CH₃ )₂ | ~1.0 (s, 6H) | ~22.0 | A sharp singlet due to the six equivalent methyl protons. |

| Neopentyl -C (CH₃)₂ | - | ~32.0 | The quaternary "spiro" carbon of the neopentyl group. |

| Neopentyl -O-CH₂ - | ~3.7 (s, 4H) | ~72.0 | The four methylene protons are equivalent, appearing as a sharp singlet. |

| Mesityl ortho-CH₃ | ~2.4 (s, 6H) | ~23.0 | The two methyl groups ortho to the boron atom. |

| Mesityl para-CH₃ | ~2.3 (s, 3H) | ~21.0 | The single methyl group para to the boron atom. |

| Mesityl meta-CH | ~6.8 (s, 2H) | ~128.0 | The two equivalent aromatic protons. |

| Mesityl ipso-C -B | - | ~130.0 (Broad) | The carbon directly attached to boron; often broad or unobserved due to quadrupolar relaxation of the boron nucleus. |

| Mesityl ortho-C | - | ~142.0 | Aromatic carbons bearing the ortho-methyl groups. |

| Mesityl para-C | - | ~138.0 | Aromatic carbon bearing the para-methyl group. |

Synthesis and Application

Standard Synthesis Protocol

The synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is typically achieved through a straightforward esterification (dehydration) reaction between mesitylboronic acid and neopentyl glycol.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Charging Flask: To the flask, add mesitylboronic acid (1.0 equiv.), neopentyl glycol (1.0-1.1 equiv.), and a suitable solvent for azeotropic water removal (e.g., toluene or heptane).

-

Reaction: Heat the mixture to reflux. Water formed during the esterification is collected in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., hexanes) or by flash chromatography on silica gel, leveraging the ester's enhanced stability.[6][8]

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions, particularly those involving other sterically hindered substrates where simpler boronic acids might fail.[4][10] The bulky mesityl group can enforce specific conformations in the transition state, potentially leading to unique selectivity.

The generally accepted catalytic cycle proceeds through several key steps: oxidative addition, transmetalation, and reductive elimination. The use of a boronic ester necessitates an initial activation step by a base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK) to form a more nucleophilic tetracoordinate "ate" complex, which is crucial for efficient transmetalation.[2][9]

Representative Experimental Protocol:

-

Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere, combine 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (1.2 equiv.), the aryl halide (Ar-X, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water or Dioxane/Water).

-

Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 h), monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude biaryl product by flash column chromatography.

The choice of catalyst, ligand, base, and solvent is critical, especially in sterically demanding couplings, and often requires empirical optimization.[10] The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) has been shown to accelerate couplings with neopentyl glycol boronic esters.[2][11]

Conclusion

5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane represents a highly stabilized and synthetically valuable organoboron reagent. Its neopentyl glycol backbone provides exceptional resistance to hydrolysis and degradation, facilitating purification and handling. The sterically demanding mesityl group makes it an ideal candidate for challenging Suzuki-Miyaura cross-coupling reactions where traditional boronic acids may prove ineffective. This guide provides the foundational physicochemical understanding and practical protocols necessary for researchers to confidently incorporate this powerful building block into their synthetic strategies.

References

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1262. [Link]

-

Liu, S., & Yu, J.-Q. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5, 1166-1170. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. [Link]

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19). [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

-

Lee, H. G., & Hartwig, J. F. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 20(17), 5344–5348. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Sterically Hindered Substrates. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

-

Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

-

Holden, E. M., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 249-265. [Link]

Sources

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane: A Keystone Reagent for Challenging Cross-Coupling Reactions

Introduction: Navigating Steric Hindrance in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the construction of complex molecular architectures with high precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit for forging carbon-carbon bonds, a process so fundamental it was recognized with the 2010 Nobel Prize in Chemistry. At the heart of this reaction lies the organoboron reagent, the stability and reactivity of which dictates the success of the coupling. This guide delves into a particularly valuable, yet challenging, class of these reagents: sterically hindered neopentyl glycol boronate esters, with a focused exploration of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane (CAS Number: 214360-78-8 ).

This technical guide, intended for researchers, scientists, and professionals in drug development, will provide a comprehensive overview of this powerful reagent. We will explore its synthesis, unique properties, and strategic applications, particularly in overcoming the pervasive challenge of steric hindrance in cross-coupling reactions. As we dissect the causality behind its enhanced stability and reactivity, you will gain field-proven insights into leveraging this molecule to unlock novel chemical space in your research endeavors.

Compound Profile and Physicochemical Properties

The structural hallmark of this compound is the fusion of a sterically demanding 2,4,6-trimethylphenyl (mesityl) group with the robust neopentyl glycol protecting group on the boron center. This combination imparts a unique set of properties that are highly advantageous in organic synthesis.

| Property | Value | Source |

| CAS Number | 214360-78-8 | [1] |

| Molecular Formula | C₁₄H₂₁BO₂ | [1] |

| Molecular Weight | 232.13 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |

The neopentyl glycol moiety is not a passive spectator. Its gem-dimethyl groups create a six-membered dioxaborinane ring that is conformationally locked. This structural feature significantly enhances the stability of the boronic ester towards protodeboronation, a common side reaction that plagues simpler boronic acids, especially under harsh reaction conditions.[2][3] This heightened stability translates to a longer shelf-life, easier handling, and compatibility with a broader range of reaction conditions, including chromatography.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this sterically hindered boronic ester is typically achieved through the esterification of the corresponding boronic acid with neopentyl glycol. A general and reliable procedure is outlined below. The causality behind each step is explained to ensure a robust and reproducible outcome.

Experimental Protocol: Esterification of 2,4,6-Trimethylphenylboronic Acid

Objective: To synthesize this compound from 2,4,6-trimethylphenylboronic acid and neopentyl glycol.

Materials:

-

2,4,6-Trimethylphenylboronic acid

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Toluene (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Celite

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,4,6-trimethylphenylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents).

-

Expertise & Experience: The use of a slight excess of neopentyl glycol ensures the complete consumption of the more valuable boronic acid. The Dean-Stark trap is crucial for the removal of water, which drives the equilibrium of this reversible esterification towards the product.

-

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry that is easily stirred.

-

Causality: Toluene serves as an azeotropic agent to facilitate the removal of water. Its relatively high boiling point allows the reaction to be conducted at a temperature sufficient to promote the reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove any insoluble impurities.

-

Concentrate the filtrate under reduced pressure to remove the toluene. The crude product is often of sufficient purity for subsequent applications.

-

Trustworthiness: For higher purity, the residue can be recrystallized from a suitable solvent system, such as hexanes.

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling: Taming Steric Crowding

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly those involving sterically hindered coupling partners. The construction of tetra-ortho-substituted biaryls is a formidable challenge in organic synthesis, often hampered by low yields due to the slow rates of oxidative addition and reductive elimination.

The mesityl group of our target compound provides a sterically demanding framework that can be successfully coupled with other hindered aryl halides, a transformation that is often difficult with less bulky boronic acids. The neopentyl glycol protecting group ensures that the boronic ester remains stable throughout the catalytic cycle, minimizing unwanted side reactions.

The Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The use of a sterically hindered boronic ester like ours introduces specific considerations within this cycle.

Sources

5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane structural analysis

An In-Depth Technical Guide to the Structural Analysis of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane

Introduction: The Significance of a Sterically-Hindered Boronic Ester

This compound, the neopentyl glycol ester of 2,4,6-trimethylphenylboronic acid, is a cornerstone reagent in modern organic synthesis. As a member of the organoboron family, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The design of this molecule is a masterclass in balancing stability and reactivity. The neopentyl glycol backbone confers exceptional stability, rendering the compound a crystalline, bench-stable solid that is far more robust than its corresponding boronic acid. This stability mitigates common failure modes in cross-coupling, such as protodeboronation.[2]

Simultaneously, the 2,4,6-trimethylphenyl (mesityl) group provides significant steric bulk. This feature is often exploited to control selectivity in complex syntheses and to modulate the electronic properties of the boron center. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is paramount for researchers aiming to optimize reaction conditions, predict reactivity, and troubleshoot synthetic challenges. This guide provides a multi-faceted structural analysis, grounded in established spectroscopic and crystallographic principles, to offer field-proven insights for its application.

Molecular Architecture and Synthesis

The structural integrity of this compound is central to its function. The molecule comprises a six-membered dioxaborinane ring, formed by the boron atom and the neopentyl glycol fragment, which is attached to a sterically demanding mesityl group. The boron atom is sp² hybridized, resulting in a trigonal planar geometry at the boron center.

Caption: 2D structure of the title compound.

Experimental Protocol: Synthesis

The synthesis is a straightforward esterification that exemplifies a robust and scalable laboratory procedure.

Objective: To synthesize this compound from its corresponding boronic acid and diol.

Materials:

-

2,4,6-Trimethylphenylboronic acid (1.0 eq)

-

2,2-Dimethylpropane-1,3-diol (neopentyl glycol) (1.1 eq)

-

Toluene or Hexane

-

Dean-Stark apparatus or Soxhlet extractor with molecular sieves

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap (filled with toluene) and a reflux condenser.

-

Charging Flask: To the flask, add 2,4,6-trimethylphenylboronic acid, neopentyl glycol, and a sufficient volume of toluene to ensure stirring.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the cessation of water collection.

-

Expert Insight: The use of azeotropic removal is critical as it drives the equilibrium towards the product, ensuring high conversion. Toluene is an ideal solvent for this purpose.

-

-

Reaction Completion: Continue reflux for 2-4 hours or until the reaction is complete (as determined by TLC or GC-MS analysis).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be recrystallized from a minimal amount of a non-polar solvent like hexane to yield a white crystalline solid.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the routine structural elucidation of this molecule in solution.

-

¹¹B NMR Spectroscopy: This technique directly probes the boron nucleus, providing definitive information about its electronic environment and coordination state.[3][4] For a three-coordinate (sp² hybridized) boronic ester, a single, characteristically broad resonance is expected.[5] The significant quadrupolar moment of the ¹¹B nucleus leads to this line broadening.

-

Trustworthiness: The observation of a signal in the +25 to +35 ppm range is a primary, self-validating indicator of the successful formation of the trigonal boronic ester and the absence of tetracoordinate boronate species.[6]

-

-

¹H NMR Spectroscopy: The high degree of symmetry in the molecule results in a simple, clean proton NMR spectrum.

-

Mesityl Group: The two aromatic protons appear as a singlet, as do the six protons of the two ortho-methyl groups and the three protons of the para-methyl group.

-

Neopentyl Glycol Group: The six protons of the gem-dimethyl groups appear as a sharp singlet. The four methylene protons of the dioxaborinane ring also produce a distinct singlet due to rapid chair-chair interconversion at room temperature.

-

-

¹³C NMR Spectroscopy: The carbon spectrum corroborates the structural assignments from the ¹H NMR. Key signals include the methylene carbons of the dioxaborinane ring, the quaternary and methyl carbons of the neopentyl group, and the distinct aromatic and methyl carbons of the mesityl ring. The ipso-carbon attached to the boron can be broad or have a low signal-to-noise ratio due to quadrupolar relaxation effects from the adjacent boron nucleus.

Table 1: Predicted NMR Spectroscopic Data (CDCl₃)

| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | ¹¹B NMR (ppm) |

| Ar–H | ~6.85 | s | 2H | ~128.5 | N/A |

| Ar–(o-CH₃ )₂ | ~2.45 | s | 6H | ~22.5 | N/A |

| Ar–(p-CH₃ ) | ~2.30 | s | 3H | ~21.0 | N/A |

| –O–CH₂ – | ~3.70 | s | 4H | ~72.0 | N/A |

| –C(CH₃)₂ | ~1.00 | s | 6H | ~22.0 | N/A |

| C –B | N/A | N/A | N/A | ~130 (broad) | N/A |

| Ar–C -(CH₃)₂ | N/A | N/A | N/A | ~142.0 | N/A |

| Ar–C -CH₃ | N/A | N/A | N/A | ~140.0 | N/A |

| C (CH₃)₂ | N/A | N/A | N/A | ~31.8 | N/A |

| B | N/A | N/A | N/A | N/A | ~30 (broad) |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, confirming the overall composition.

-

Ionization Technique: Electron Impact (EI) or softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. EI will produce more fragmentation, which can be structurally informative.[7][8]

-

Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak corresponding to the exact mass of the molecule. The characteristic isotopic pattern of boron (¹¹B at ~80% and ¹⁰B at ~20%) will be evident in high-resolution mass spectra, with the M⁺ peak accompanied by a smaller M-1 peak.

-

Key Fragmentation Pathways: Fragmentation analysis provides a self-validating system for the structure.

-

Loss of Mesityl Radical: Cleavage of the B-C bond to generate a stable mesityl radical and a boron-containing cation.

-

Formation of Mesityl Cation: Formation of the highly stable mesityl cation is a very common and often dominant fragmentation pathway.

-

Ring Fragmentation: Fragmentation of the dioxaborinane ring, potentially through the loss of isobutene from the neopentyl glycol moiety.

-

Boron Oxide Fragments: In some cases, small boron-containing fragments like BO⁻ or BO₂⁻ may be observed, particularly under negative ion mode conditions.[9]

-

X-ray Crystallography

For a definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard. This technique provides the precise solid-state conformation, including bond lengths, bond angles, and torsional angles.

-

Key Structural Insights:

-

Boron Geometry: Confirms the trigonal planar geometry around the boron atom, with O-B-O and O-B-C bond angles close to 120°.

-

Ring Conformation: The six-membered dioxaborinane ring typically adopts a chair conformation to minimize steric strain.

-

Aryl Group Orientation: Crucially, crystallography reveals the torsional angle between the plane of the mesityl ring and the C-B-O plane. Due to severe steric clashes between the ortho-methyl groups of the mesityl ring and the oxygen atoms of the dioxaborinane ring, the aromatic ring is forced to twist significantly out of the plane of the boron center. This perpendicular orientation is a key feature influencing its reactivity in cross-coupling reactions.

-

Application Context: The Role in Suzuki-Miyaura Cross-Coupling

The structural features detailed above directly translate to the compound's performance in the Suzuki-Miyaura reaction, one of the most powerful C-C bond-forming reactions in chemistry.[1][2][10] Boronic esters can participate directly in the catalytic cycle without prior hydrolysis.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The critical step involving the organoboron reagent is Transmetalation . Here, the organic group (the mesityl ring) is transferred from the boron atom to the palladium(II) center. The stability of the neopentyl ester prevents premature degradation, ensuring it is available at this key stage. The steric hindrance of the mesityl group can influence the rate of transmetalation and subsequent reductive elimination, providing a handle for chemists to control the reaction outcome.

Conclusion

This compound is a sophisticated synthetic tool whose efficacy is a direct result of its carefully designed structure. A comprehensive analytical approach, combining ¹¹B, ¹H, and ¹³C NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a complete picture of its molecular architecture. This detailed structural understanding is not merely academic; it provides researchers and drug development professionals with the necessary insights to confidently employ this robust reagent, enabling the efficient and predictable synthesis of complex molecular targets.

References

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved January 21, 2026, from [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Retrieved January 21, 2026, from [Link]

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved January 21, 2026, from [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Bull, J. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8484-8498. Retrieved January 21, 2026, from [Link]

-

Li, M., Fossey, J. S., & James, T. D. (2015). CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boronic Acids (pp. 44-60). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Widdifield, C. M., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(9), 577-591. Retrieved January 21, 2026, from [Link]

-

Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(13), 4437–4450. Retrieved January 21, 2026, from [Link]

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4056. Retrieved January 21, 2026, from [Link]

-

Intro to Mass Spectrometry: Fragmentation Mechanisms. (n.d.). Michigan State University Department of Chemistry. Retrieved January 21, 2026, from [Link]

-

What Factors Influence Fragmentation in Mass Spectrometry? (2023). GenTech Scientific. Retrieved January 21, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. gentechscientific.com [gentechscientific.com]

- 9. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Spectroscopic Characterization of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane: A Predictive and Methodological Guide

Introduction

Molecular Structure and Analogues

The core structure of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane consists of a six-membered dioxaborinane ring derived from neopentyl glycol, with a mesityl (2,4,6-trimethylphenyl) group attached to the boron atom. The key structural features influencing its spectroscopic signature are the neopentyl glycol backbone and the substituted aromatic ring. To predict the spectral data, we will draw comparisons with the well-characterized analogues: 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane and 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.

Figure 1: Molecular structures of the target compound and its phenyl and p-tolyl analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the neopentyl glycol moiety and the mesityl group. Based on data for analogous compounds, we can predict the chemical shifts for the target molecule.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aromatic CH | ~6.8 | s | 2H | The two protons on the mesityl ring are equivalent and will appear as a singlet. The electron-donating methyl groups will shield these protons, shifting them upfield compared to the aromatic protons of the phenyl analogue (which appear at 7.3-7.8 ppm). |

| O-CH₂ | ~3.7 | s | 4H | The four methylene protons of the neopentyl glycol backbone are equivalent and will appear as a singlet. This is consistent with the spectra of the phenyl and p-tolyl analogues. |

| para-CH₃ | ~2.3 | s | 3H | The methyl group at the para position of the mesityl ring. |

| ortho-CH₃ | ~2.2 | s | 6H | The two equivalent methyl groups at the ortho positions of the mesityl ring. These are expected to be slightly upfield from the para-methyl due to steric effects. |

| C(CH₃)₂ | ~1.0 | s | 6H | The two equivalent methyl groups of the neopentyl glycol moiety will appear as a sharp singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Assignment | Predicted δ (ppm) | Rationale for Prediction |

| Aromatic C-B | ~130 (broad) | The carbon atom directly attached to the boron is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus. |

| Aromatic C-CH₃ (ortho) | ~140 | The ortho carbons bearing the methyl groups. |

| Aromatic C-CH₃ (para) | ~138 | The para carbon bearing the methyl group. |

| Aromatic C-H | ~128 | The two equivalent methine carbons of the mesityl ring. |

| O-CH₂ | ~72 | The methylene carbons of the neopentyl glycol moiety. |

| C(CH₃)₂ | ~32 | The quaternary carbon of the neopentyl glycol moiety. |

| para-CH₃ | ~21 | The para methyl carbon of the mesityl group. |

| ortho-CH₃ | ~20 | The ortho methyl carbons of the mesityl group. |

| C(CH₃)₂ | ~22 | The methyl carbons of the neopentyl glycol moiety. |

¹¹B NMR Spectroscopy

¹¹B NMR is a valuable tool for studying boron-containing compounds. For boronic esters, a single, broad signal is typically observed.

| Predicted δ (ppm) | Rationale |

| ~20-30 | This chemical shift range is characteristic of trigonal boronate esters.[1] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane are associated with the B-O, C-O, C-H, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960-2850 | C-H stretching (aliphatic) | Strong |

| ~1600, ~1470 | C=C stretching (aromatic) | Medium |

| ~1350-1300 | B-O stretching | Strong, characteristic |

| ~1100-1000 | C-O stretching | Strong |

A systematic study of the vibrational properties of boronate esters has shown that the B-O stretching bands are highly characteristic and can be used for diagnostic purposes.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane (C₁₄H₂₁BO₂), the expected molecular weight is approximately 232.16 g/mol .

| m/z | Possible Fragment | Rationale |

| ~232 | [M]⁺ | Molecular ion peak. The isotopic pattern of boron (¹⁰B and ¹¹B) should be observable.[3] |

| ~217 | [M - CH₃]⁺ | Loss of a methyl group from the neopentyl glycol or mesityl moiety. |

| ~119 | [Mesityl]⁺ | Fragmentation leading to the mesityl cation. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 90° pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

¹¹B NMR Acquisition:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

Acquire a proton-decoupled spectrum.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a dilute sample in a suitable solvent and inject it into the GC.

-

Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): Suitable for GC-MS.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Suitable for direct infusion from a liquid phase.

-

-

Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

Figure 2: General workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane, based on established spectroscopic principles and data from analogous structures. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality spectroscopic data for this and similar boronic ester compounds. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous characterization and quality control of such important chemical entities in research and development.

References

-

PubChem. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

-

J&K Scientific. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. [Link]

-

PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. [Link]

-

MDPI. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. [Link]

-

ResearchGate. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. [Link]

-

PubMed. Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. [Link]

-

LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

-

SpectraBase. 1,3-Dioxane, 5,5-dimethyl-2-(1-methylethenyl)-. [Link]

-

ACS Publications. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. [Link]

-

ResearchGate. Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. [Link]

Sources

- 1. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

solubility of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in organic solvents

An In-depth Technical Guide to the Solubility of 5,5-Dimethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborinane in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers predictive insights based on analogous structures, and provides detailed experimental protocols for precise solubility determination.

Introduction: The Significance of Boronic Esters in Synthesis

This compound belongs to the family of neopentyl glycol boronic esters. These reagents are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The stability and reactivity of these boronic esters are paramount to their utility. Solubility in appropriate organic solvents is a critical physical property that dictates their handling, reaction kinetics, and purification. A thorough understanding of solubility is therefore essential for optimizing synthetic routes and ensuring reproducibility.

The structure of this compound, featuring a sterically hindered mesityl group and a stable neopentyl glycol protecting group, influences its solid-state properties and interactions with solvents. This guide will explore these structure-property relationships to provide a practical framework for its use in the laboratory.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and solvent molecules.[2] For this compound, the key structural features influencing its solubility are:

-

The Aromatic Mesityl Group: The bulky, nonpolar 2,4,6-trimethylphenyl group contributes significantly to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

The Dioxaborinane Ring: The neopentyl glycol-derived ring system, while containing polar C-O and B-O bonds, is largely nonpolar in character.

-

The Boron Atom: The boron atom can act as a Lewis acid, potentially interacting with Lewis basic solvents.

The overall polarity of the molecule is a balance between its nonpolar hydrocarbon backbone and the polar ester functionalities. The presence of electronegative oxygen atoms allows for dipole-dipole interactions, while the aromatic ring can engage in π-π stacking.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label="this compound"]; B [label="Mesityl Group\n(Nonpolar, Bulky)"]; C [label="Dioxaborinane Ring\n(Largely Nonpolar)"]; D [label="Neopentyl Group\n(Increases Steric Hindrance)"]; A -- B [len=2]; A -- C [len=2]; C -- D [len=1.5]; } dot Caption: Key structural features influencing solubility.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Benzene, Hexane | High | The nonpolar mesityl group and hydrocarbon backbone will have strong van der Waals interactions with these solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | The polarity of these solvents can interact with the C-O and B-O bonds, while their organic character accommodates the nonpolar regions. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability of these solvents to hydrogen bond may not be as effective in solvating the bulky, nonpolar molecule. However, some solubility is expected due to dipole-dipole interactions.[4] Recrystallization from methanol is a common purification method for similar compounds.[5] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The predominantly nonpolar character of the molecule leads to poor interactions with highly polar and hydrogen-bonding solvents. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature.

Materials and Equipment

-

This compound (purified)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

dot digraph "Solubility_Determination_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#E8F0FE"; A [label="Prepare saturated solutions\nin various solvents"]; B [label="Equilibrate at constant\ntemperature with stirring"]; }

subgraph "cluster_Sampling" { label = "Sampling"; bgcolor="#E6F4EA"; C [label="Allow solid to settle"]; D [label="Withdraw supernatant"]; E [label="Filter the sample"]; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#FEF7E0"; F [label="Prepare standards of known\nconcentration"]; G [label="Analyze filtered sample and\nstandards by HPLC or GC"]; H [label="Calculate solubility from\nthe calibration curve"]; }

A -> B [label="Incubate"]; B -> C [label="Cease Stirring"]; C -> D; D -> E [label="Clarify"]; F -> G; E -> G [label="Inject"]; G -> H; } dot Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Turn off the stirrer and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Record the weight of the filtered solution.

-

-

Gravimetric Analysis (Optional but recommended for validation):

-

Carefully evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.

-

Weigh the vial containing the dried residue.

-

The mass of the dissolved solid can be calculated by difference.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by injecting the standards into an HPLC or GC system and plotting the detector response against concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature for most solid organic compounds. This relationship can be leveraged for recrystallization.

-

Solvent Polarity: As discussed, a solvent with a polarity that matches the solute will generally be a better solvent.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Presence of Water: Boronic esters can be sensitive to water, which may lead to hydrolysis to the corresponding boronic acid. This can complicate solubility measurements, especially in protic solvents.[6]

Conclusion

This compound is a valuable synthetic reagent whose effective use is underpinned by a clear understanding of its solubility. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and moderately polar aprotic organic solvents, with lower solubility in polar protic solvents. For precise applications, the experimental protocol detailed in this guide provides a robust method for determining its solubility in any solvent of interest. This knowledge will empower researchers to make informed decisions regarding solvent choice for reactions, purifications, and formulations, ultimately leading to more efficient and reproducible synthetic outcomes.

References

-

National Center for Biotechnology Information. "5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane." PubChem Compound Database, CID=11788741, [Link] (accessed Jan. 20, 2026).

-

National Center for Biotechnology Information. "5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane." PubChem Compound Database, CID=23005406, [Link] (accessed Jan. 20, 2026).

-

Domanska, U., et al. "Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents." Journal of Chemical & Engineering Data, 2020, 65(9), 4469–4478. [Link]

-

"Solubility of Organic Compounds." LibreTexts Chemistry, 2023. [Link]

-

Wikipedia. "Neopentyl glycol." [Link] (accessed Jan. 20, 2026).

-

"Experiment 1: Determination of Solubility Class." Web.mnstate.edu, [Link] (accessed Jan. 20, 2026).

-

Li, X., et al. "Measurement and correlation of solubilities of neopentyl glycol in solvents." ResearchGate, 2013. [Link]

-

Domanska, U., et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Chemical & Engineering Data, 2020, 65(7), 3566–3575. [Link]

-

Billingsley, K. L., et al. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society, 2013, 135(34), 12613–12626. [Link]

-

AA Blocks. "Chemistry Of Boronic Esters." 2019. [Link]

-

"Experiment: Solubility of Organic & Inorganic Compounds." Web.mnstate.edu, [Link] (accessed Jan. 20, 2026).

-

"Procedure For Determining Solubility of Organic Compounds." Scribd, [Link] (accessed Jan. 20, 2026).

-

Singh, A., et al. "Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane." ResearchGate, 2004. [Link]

-

ResearchGate. "ChemInform Abstract: 2,2-Dimethyl-5-(5-Substituted-furfurylidene)-1,3-dioxane-4,6-diones..." [Link] (accessed Jan. 20, 2026).

- Hall, D. G.

-

"Identification of Organic Compound by Organic Qualitative Analysis." Institute of Science, Nagpur, [Link] (accessed Jan. 20, 2026).

-

Zovko, M., et al. "Crystal structure and Hirshfeld surface analysis of dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate 0.224-hydrate." National Center for Biotechnology Information, 2019. [Link]

-

El-Faham, A., et al. "N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation." ACS Omega, 2022, 7(43), 38943–38961. [Link]

-

Reagentia. "5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane." [Link] (accessed Jan. 20, 2026).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.ws [chem.ws]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | TCI AMERICA [tcichemicals.com]

- 5. Crystal structure and Hirshfeld surface analysis of dimethyl 5-[2-(2,4,6-trioxo-1,3-diazinan-5-ylidene)hydrazin-1-yl]benzene-1,3-dicarboxylate 0.224-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Synthesis and Application of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane

Introduction: Navigating the Landscape of Sterically Hindered Cross-Coupling Reactions

In the realm of modern organic synthesis, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool.[1] Central to this transformation are organoboron reagents, with arylboronic acids and their esters serving as key building blocks.[1]

While a plethora of boronic acids and their pinacol esters are commercially available, the synthesis of sterically congested molecules, such as tetra-ortho-substituted biaryls, presents a significant challenge.[2][3][4] These motifs are increasingly prevalent in novel therapeutic agents and advanced materials. Standard coupling protocols often fail or provide diminished yields when faced with the steric demands of both the organoboron reagent and the coupling partner.[3][4] This guide focuses on a powerful yet not commonly cataloged reagent, 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane , a sterically hindered neopentyl glycol boronate ester.

Due to its limited commercial availability, a reliable in-house synthesis is paramount for researchers looking to leverage its unique properties. This guide provides a comprehensive overview of the synthesis of this valuable reagent, delves into the critical role of its steric profile in overcoming synthetic hurdles, and outlines its application in the construction of complex molecular architectures.

The Imperative of In-house Synthesis: A Two-Stage Approach

The synthesis of 5,5-Dimethyl-2-(mesityl)-1,3,2-dioxaborinane is best approached in two distinct stages: the preparation of mesitylboronic acid, followed by its esterification with neopentyl glycol.

Stage 1: Synthesis of Mesitylboronic Acid

The preparation of mesitylboronic acid can be efficiently achieved via a Grignard reaction, a robust and well-established method for forming carbon-boron bonds.[5]

Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromomesitylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, maintaining the internal temperature below -60 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench with aqueous HCl (2 M) until the solution is acidic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude mesitylboronic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).

-

Stage 2: Esterification with Neopentyl Glycol

The conversion of the boronic acid to its neopentyl glycol ester enhances its stability and modifies its reactivity profile for cross-coupling reactions.[6] Neopentyl glycol boronate esters are stable, non-hygroscopic, and easily characterized solids.[7]

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine mesitylboronic acid (1.0 equivalent) and neopentyl glycol (1.1 equivalents) in a suitable solvent such as toluene.

-

-

Azeotropic Water Removal:

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting boronic acid is consumed.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is typically of high purity. If necessary, it can be further purified by recrystallization from a non-polar solvent like hexane.

-

The "Why": Strategic Advantages of the Mesityl Neopentyl Glycol Boronate Ester

The choice of the mesityl group is a deliberate one, aimed at leveraging steric hindrance to achieve specific synthetic outcomes. Similarly, the use of neopentyl glycol as the protecting group offers advantages over the more common pinacol esters.

| Feature | Pinacol Boronate Ester | Neopentyl Glycol Boronate Ester | Rationale for Mesityl Derivative |

| Steric Hindrance | Moderate | Lower | The two ortho-methyl groups of the mesityl substituent provide significant steric bulk around the boron center. |